Benzenesulfonamide, 3-nitro-N-phenyl-

Vue d'ensemble

Description

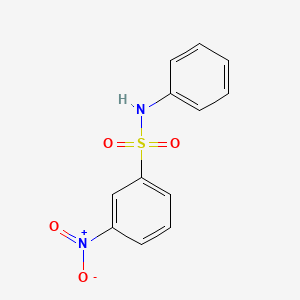

Benzenesulfonamide, 3-nitro-N-phenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound features a benzenesulfonamide core with a nitro group at the 3-position and a phenyl group attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- typically involves the nitration of N-phenylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 3-position of the benzene ring. The reaction conditions usually require controlled temperatures to avoid over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at the meta position undergoes selective reduction to form the corresponding amine derivative. This transformation is critical for generating intermediates with enhanced biological activity.

Key Reaction:

3-Nitro-N-phenylbenzenesulfonamide → 3-Amino-N-phenylbenzenesulfonamide

Conditions and Reagents:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) at ambient pressure .

-

Alternative Reductants: Sodium borohydride (NaBH₄) in ethanol under reflux .

Mechanistic Insights:

The nitro group (-NO₂) is reduced to an amino group (-NH₂) via a six-electron transfer process. Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by sequential hydrogenation of intermediates .

Applications:

The resulting amine derivative serves as a precursor for synthesizing bioactive molecules, including antimicrobial and anticancer agents .

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and coordination chemistry.

Nucleophilic Substitution

The sulfonamide nitrogen can act as a nucleophile under basic conditions, enabling alkylation or acylation reactions.

Example Reaction:

3-Nitro-N-phenylbenzenesulfonamide + R-X → 3-Nitro-N-(R)-N-phenylbenzenesulfonamide

Conditions:

-

Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

-

Electrophiles: Alkyl halides (e.g., methyl iodide) or acyl chlorides .

Outcomes:

-

Alkylation introduces substituents at the sulfonamide nitrogen, modulating steric and electronic properties.

-

Acylation forms sulfonamide derivatives with enhanced hydrolytic stability .

Acid-Catalyzed Hydrolysis

The sulfonamide bond undergoes hydrolysis under strongly acidic conditions, yielding benzenesulfonic acid and aniline derivatives.

Reaction:

3-Nitro-N-phenylbenzenesulfonamide + H₂O → 3-Nitrobenzenesulfonic acid + Aniline

Conditions:

Mechanism:

Protonation of the sulfonamide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming complexes with potential catalytic applications.

Example:

3-Nitro-N-phenylbenzenesulfonamide + Cu(II) → Cu(II)-sulfonamide complex

Conditions:

Properties:

Comparative Reaction Data

Mechanistic and Synthetic Implications

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

Benzenesulfonamide derivatives are primarily known for their antimicrobial properties. The sulfonamide functional group (-SO₂NH₂) is crucial for their activity against bacterial infections. Studies have indicated that benzenesulfonamide, 3-nitro-N-phenyl- exhibits significant antibacterial effects, making it a candidate for further drug development aimed at treating resistant bacterial strains .

HIV-1 Inhibition

Recent research has explored the synthesis of benzenesulfonamide-containing phenylalanine derivatives as potential HIV-1 capsid inhibitors. These compounds were screened for antiviral activity, revealing promising results in inhibiting viral replication in vitro. Structure-activity relationship (SAR) studies indicated that modifications to the benzenesulfonamide moiety could enhance efficacy against HIV-1 .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been investigated as carbonic anhydrase inhibitors (CAIs), which are relevant in treating conditions like glaucoma and epilepsy. A study demonstrated that certain benzenesulfonamides showed preferential inhibition of specific isoforms of carbonic anhydrase, indicating their potential therapeutic use in managing these diseases .

Chemical Synthesis and Analysis

Synthesis Pathways

The synthesis of benzenesulfonamide, 3-nitro-N-phenyl- typically involves multi-step reactions starting from commercially available precursors. For instance, the compound can be synthesized through acylation reactions involving substituted benzenesulfonyl chlorides and amines .

Analytical Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method was developed using acetonitrile and water as mobile phases, allowing for the separation and quantification of this compound in various mixtures . This method is scalable and suitable for pharmacokinetic studies.

Cardiovascular Effects

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting potential cardiovascular applications. The interaction with calcium channels was also explored, indicating a mechanism by which these compounds may influence blood pressure regulation .

Data Tables

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential for drug development |

| HIV-1 Inhibition | Derivatives show antiviral activity; SAR studies ongoing |

| Carbonic Anhydrase Inhibition | Selective inhibition of hCA isoforms; implications for glaucoma and epilepsy treatments |

| Cardiovascular Effects | Decreases in perfusion pressure observed; potential interaction with calcium channels |

Case Studies

- HIV-1 Capsid Inhibitors : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in TZM-bl cells. The most effective compounds showed low nanomolar inhibition constants, highlighting the importance of structural modifications on biological activity .

- Carbonic Anhydrase Isoform Studies : Research demonstrated that specific benzenesulfonamides preferentially inhibited hCA II over other isoforms, suggesting targeted therapeutic applications in conditions like glaucoma. X-ray crystallography provided insights into binding modes and interactions with enzyme active sites .

- Perfusion Pressure Experiments : In isolated rat heart studies, 4-(2-aminoethyl)-benzenesulfonamide was shown to significantly reduce coronary resistance and perfusion pressure over time, indicating a possible role in cardiovascular therapies .

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, 3-nitro-N-phenyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to reduced tumor growth and proliferation in cancer cells . The nitro group also plays a role in the compound’s reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-nitrobenzenesulfonamide: Similar structure but without the N-phenyl group, affecting its biological activity and binding properties.

N-phenylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and biological effects

Uniqueness: Benzenesulfonamide, 3-nitro-N-phenyl- is unique due to the presence of both the nitro and phenyl groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for specific interactions with enzymes and other biological targets, making it a valuable compound in scientific research and potential therapeutic applications .

Activité Biologique

Benzenesulfonamide derivatives, including 3-nitro-N-phenyl-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of 3-nitro-N-phenyl-benzenesulfonamide, exploring its effects on various physiological systems, particularly its cardiovascular implications and potential as a therapeutic agent.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. Their derivatives have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. A notable research effort evaluated the impact of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The study found that certain derivatives, particularly 4-(2-amino-ethyl)-benzenesulfonamide, significantly decreased perfusion pressure and coronary resistance compared to the control group and other tested compounds .

Key Findings:

- Compound Tested : 4-(2-amino-ethyl)-benzenesulfonamide

- Effect : Decreased perfusion pressure in a time-dependent manner.

- Comparison : More effective than benzenesulfonamide and its other derivatives.

| Compound Name | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Moderate decrease |

| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |

The mechanism through which benzenesulfonamides exert their effects involves interactions with calcium channels and other biomolecules. Theoretical docking studies suggest that derivatives like 4-(2-amino-ethyl)-benzenesulfonamide may interact with specific amino acid residues in calcium channels, leading to decreased vascular resistance and altered perfusion dynamics .

Antiproliferative Activity

In addition to cardiovascular effects, some benzenesulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds derived from N-(4-phenoxyphenyl)benzenesulfonamide have been identified as nonsteroidal progesterone receptor antagonists, showing potential in treating conditions such as endometriosis and breast cancer .

Antiproliferative Activity Data:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(4-Phenoxyphenyl)benzenesulfonamide | MCF-7 (breast cancer) | 0.033 |

| 3-Nitro-N-phenyl-benzenesulfonamide | HT-29 (colon cancer) | Micromolar range |

Case Studies

- Cardiovascular Study :

- Anticancer Study :

Propriétés

IUPAC Name |

3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJDTNIWMQCOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067414 | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-26-6 | |

| Record name | 3-Nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28791-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028791266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitro-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZENESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GGH3B4BT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.